Carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester
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Overview
Description
Carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester is a chemical compound with the molecular formula C6H11NO4. It is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group, an amino group, and an ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester typically involves the reaction of ethyl chloroformate with 3-amino-3-oxopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques such as distillation or extraction .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted carbamates .
Scientific Research Applications
Carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-amino-3-oxopropoxy)-, methyl ester
- Carbamic acid, (3-amino-3-oxopropoxy)-, propyl ester
- Carbamic acid, (3-amino-3-oxopropoxy)-, butyl ester
Uniqueness
Carbamic acid, (3-amino-3-oxopropoxy)-, ethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester exhibits different solubility, reactivity, and biological activity, making it suitable for specific applications .
Properties
CAS No. |
61982-52-3 |
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Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
ethyl N-(3-amino-3-oxopropoxy)carbamate |
InChI |
InChI=1S/C6H12N2O4/c1-2-11-6(10)8-12-4-3-5(7)9/h2-4H2,1H3,(H2,7,9)(H,8,10) |
InChI Key |
KAMGZTMQVXMVAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOCCC(=O)N |
Origin of Product |
United States |
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